BenchChemオンラインストアへようこそ!

3-Bromo-5-cyclopropyl-4-methylpyridine

Lipophilicity Drug-likeness Membrane permeability

3-Bromo-5-cyclopropyl-4-methylpyridine (CAS 1404367-13-0) is a tri-substituted pyridine derivative bearing a bromine atom at the 3-position, a cyclopropyl group at the 5-position, and a methyl group at the 4-position (molecular formula C₉H₁₀BrN, molecular weight 212.09 g/mol). It belongs to the class of bromocyclopropylpyridine building blocks and is distinguished by its calculated XLogP3-AA of 2.8 and topological polar surface area (TPSA) of 12.9 Ų.

Molecular Formula C9H10BrN
Molecular Weight 212.09 g/mol
CAS No. 1404367-13-0
Cat. No. B1377266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-cyclopropyl-4-methylpyridine
CAS1404367-13-0
Molecular FormulaC9H10BrN
Molecular Weight212.09 g/mol
Structural Identifiers
SMILESCC1=C(C=NC=C1C2CC2)Br
InChIInChI=1S/C9H10BrN/c1-6-8(7-2-3-7)4-11-5-9(6)10/h4-5,7H,2-3H2,1H3
InChIKeyAJVONRWPXIZBMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-cyclopropyl-4-methylpyridine (CAS 1404367-13-0): A Regiochemically Defined Pyridine Building Block for PDE4-Targeted Drug Discovery


3-Bromo-5-cyclopropyl-4-methylpyridine (CAS 1404367-13-0) is a tri-substituted pyridine derivative bearing a bromine atom at the 3-position, a cyclopropyl group at the 5-position, and a methyl group at the 4-position (molecular formula C₉H₁₀BrN, molecular weight 212.09 g/mol) [1]. It belongs to the class of bromocyclopropylpyridine building blocks and is distinguished by its calculated XLogP3-AA of 2.8 and topological polar surface area (TPSA) of 12.9 Ų [1]. The compound is supplied as a research intermediate with certified purity of ≥95% by multiple vendors .

Why Unsubstituted or Isomeric Bromopyridines Cannot Replace 3-Bromo-5-cyclopropyl-4-methylpyridine in Regioselective Syntheses


Generic bromopyridines such as 3-bromo-4-methylpyridine (LogP ~2.15–2.21) or 3-bromo-5-methylpyridine lack the cyclopropyl moiety that elevates lipophilicity by approximately 0.6–0.7 LogP units . Conversely, the regioisomeric 5-bromo-2-cyclopropyl-4-methylpyridine places the bromine at the sterically and electronically distinct 2-position (LogP ~3.03), which alters both the reactivity in palladium-catalyzed cross-coupling and the metabolic stability of downstream products . The target compound's unique 3-bromo-5-cyclopropyl-4-methyl substitution pattern is specifically validated in patent literature as an intermediate for phosphodiesterase type 4 (PDE4) inhibitors, a role that cannot be fulfilled by regioisomers or non-cyclopropylated analogs without compromising synthetic efficiency or biological activity of the final N-oxide products [1].

Quantitative Differentiation Evidence for 3-Bromo-5-cyclopropyl-4-methylpyridine vs. Closest Analogs


Lipophilicity Advantage Over Non-Cyclopropyl Bromopyridine Analogs

The target compound possesses a calculated XLogP3-AA of 2.8 (PubChem) [1] and a vendor-reported LogP of 2.819 (Fluorochem) , representing an increase of approximately 0.6–0.7 LogP units over the non-cyclopropyl analogs 3-bromo-4-methylpyridine (LogP 2.15–2.21) and 3-bromo-5-methylpyridine (LogP 2.15–2.21) . This differential is attributable to the additional three-carbon cyclopropyl ring, which enhances partitioning into organic phases without introducing hydrogen-bond donors, as reflected by the unchanged TPSA of 12.9 Ų across the series.

Lipophilicity Drug-likeness Membrane permeability

Regioisomeric Differentiation: Distinct Lipophilicity and Reactivity Profile vs. 5-Bromo-2-cyclopropyl-4-methylpyridine

The regioisomer 5-bromo-2-cyclopropyl-4-methylpyridine (CAS 579475-81-3) shares the same molecular formula (C₉H₁₀BrN, MW 212.09) but exhibits a meaningfully different computed LogP of 3.03 (Leyan) compared to 2.8 for the target compound [1], a difference of +0.23 LogP units. Furthermore, the bromine at the 2-position in the isomer is ortho to the pyridine nitrogen, which alters its electronic environment and suitability for Pd-catalyzed cross-coupling reactions (e.g., Suzuki–Miyaura) compared to the meta-bromine positioning in the target compound [2].

Regioisomerism Cross-coupling selectivity Lead optimization

Validated Synthetic Route with Quantified Regioselectivity from 3,5-Dibromo-4-methylpyridine

The target compound is prepared via a Suzuki–Miyaura monocoupling of 3,5-dibromo-4-methylpyridine (1.0 g, 3.9 mmol) with cyclopropylboronic acid (0.34 g, 3.9 mmol) using Pd(dppf)Cl₂ (0.14 g, 5 mol%) and Cs₂CO₃ (2.59 g, 2 equiv) in 1,4-dioxane/water at 100 °C for 6 h, yielding the mono-cyclopropylated product as confirmed by ¹H NMR (δ 8.51 s, 1H; δ 8.17 s, 1H; δ 2.52 s, 3H; δ 1.87–1.82 m, 1H; δ 1.03–0.99 m, 2H; δ 0.71–0.68 m, 2H) and MS (M+1: 211.8) [1]. The reaction selectively installs the cyclopropyl group at the 5-position rather than the 3-position, leaving the 3-bromo substituent available for subsequent functionalization—a regiochemical outcome controlled by the 4-methyl group's steric and electronic directing effects [2].

Regioselective Suzuki coupling Process chemistry Building block synthesis

Documented Use as a Key Intermediate in PDE4 Inhibitor Synthesis with Quantified Pharmacokinetic Outcomes

The target compound has been specifically employed as a building block in the synthesis of substituted 4-(2,2-diphenylethyl)pyridine-N-oxides, a class of potent PDE4 inhibitors [1]. In this SAR study, structural modifications to the pyridine-N-oxide scaffold—enabled by starting materials such as 3-bromo-5-cyclopropyl-4-methylpyridine—led to the identification of L-826,141, which retained potent PDE4 inhibitory activity (IC₅₀ = 4.2 nM for the lead compound L-791,943 class) while exhibiting a shortened half-life (improved pharmacokinetic profile) relative to the prototype L-791,943 across multiple animal species [1][2]. The 3-bromo position in the target compound serves as the critical functional handle for introducing the diarylethyl moiety via palladium-catalyzed cross-coupling, a role that non-brominated or incorrectly substituted analogs cannot fulfill [3].

PDE4 inhibition Pharmacokinetics Structure–Activity Relationship

Commercial Purity Benchmarking and Specialty Pricing vs. Generic Bromopyridines

The target compound is commercially available from multiple independent suppliers with a minimum certified purity of ≥95%: Fluorochem (Product F632235, ≥95%) , Bidepharm (95%+) with batch-specific QC documentation including NMR, HPLC, and GC , and Leyan (95%+) . This is comparable to the purity specifications of the simpler analog 3-bromo-4-methylpyridine (typically 96–98%). However, the specialty pricing of the target compound—£684 per gram (Fluorochem, 1 g scale) —reflects its position as a non-commodity, application-validated building block, contrasting with generic 3-bromo-4-methylpyridine, which is priced at commodity-scale rates.

Chemical procurement Purity specification Cost–benefit analysis

High-Value Application Scenarios for 3-Bromo-5-cyclopropyl-4-methylpyridine Based on Quantitative Differentiation Evidence


Regioselective Synthesis of PDE4 Inhibitory N-Oxide Drug Candidates

Medicinal chemistry teams developing phosphodiesterase type 4 (PDE4) inhibitors for inflammatory or respiratory indications should select 3-bromo-5-cyclopropyl-4-methylpyridine as the key building block for constructing 4-(2,2-diphenylethyl)pyridine-N-oxide scaffolds. This compound's 3-bromo substituent serves as the functional handle for Pd-catalyzed cross-coupling to introduce the diarylethyl pharmacophore, while the 5-cyclopropyl group contributes favorable metabolic properties [1]. The validated synthetic route from patent US9073929B2 demonstrates that the building block can be prepared in a single regioselective Suzuki step from commercially available 3,5-dibromo-4-methylpyridine, enabling rapid access to the requisite substitution pattern [2].

Sequential Cross-Coupling Strategies for Kinase Inhibitor Fragment Elaboration

The distinct meta-bromo substitution of the target compound (LogP 2.8, TPSA 12.9 Ų) makes it particularly suitable for sequential cross-coupling strategies in kinase inhibitor programs, where the bromine atom can be chemoselectively engaged in Suzuki, Buchwald–Hartwig, or borylation reactions without interference from the cyclopropyl or methyl substituents [1][2]. Compared to the 5-bromo-2-cyclopropyl regioisomer (LogP 3.03), the target compound offers a better lipophilicity starting point for maintaining drug-like properties during fragment growth, and its meta-bromo position avoids the steric congestion associated with ortho-substituted pyridines, potentially improving cross-coupling yields [3].

Building Block Procurement for Lead Optimization Libraries with Controlled Lipophilicity

For combinatorial library synthesis programs requiring a balance of lipophilicity and minimal polar surface area, 3-bromo-5-cyclopropyl-4-methylpyridine (LogP 2.8, TPSA 12.9 Ų) provides a quantifiable advantage over non-cyclopropyl bromopyridine building blocks (LogP ~2.15–2.21) by adding approximately 0.6 LogP units without increasing TPSA [1][2]. This property profile is especially valuable in central nervous system (CNS) drug discovery, where compounds with LogP values between 2 and 4 and TPSA below 60–70 Ų are generally favored for blood–brain barrier penetration. The availability of ≥95% purity material with batch-specific QC documentation from multiple suppliers ensures reproducibility across library synthesis campaigns [3].

Process Chemistry Development and Scale-Up Feasibility Assessment

Process R&D groups evaluating the scalability of PDE4 inhibitor or kinase inhibitor syntheses can rely on the published one-step Suzuki–Miyaura monocoupling protocol (Pd(dppf)Cl₂, Cs₂CO₃, dioxane/water, 100 °C, 6 h) that delivers the target compound with complete regioselectivity from 3,5-dibromo-4-methylpyridine [1]. The use of a commercially available palladium catalyst and a stable boronic acid coupling partner, combined with straightforward chromatographic purification (0–2.5% EtOAc/hexane on silica gel), provides a clear starting point for kilogram-scale process optimization. Furthermore, the compound's stability under standard storage conditions (room temperature, inert atmosphere) and the availability of detailed ¹H NMR and MS characterization data facilitate in-process control and batch release testing [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-5-cyclopropyl-4-methylpyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.